N-Desethyl Vardenafil-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

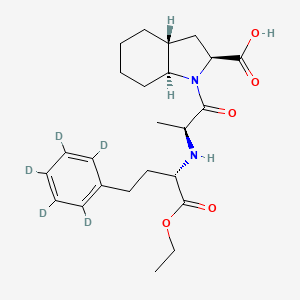

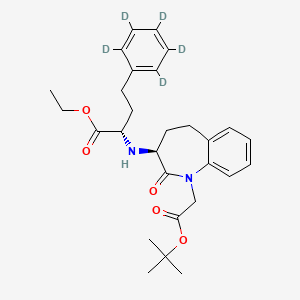

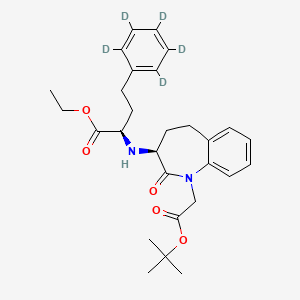

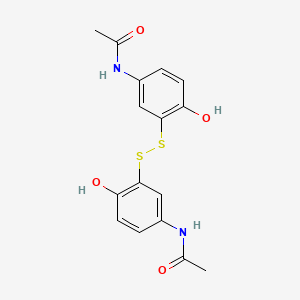

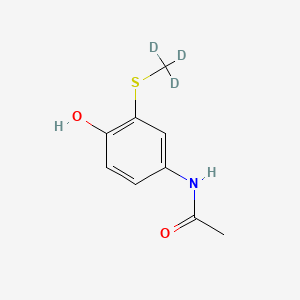

N-Desethyl Vardenafil-d8 is a deuterium-labeled derivative of N-Desethyl Vardenafil. It is primarily used as an internal standard in various analytical and pharmacokinetic studies. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature .

Mécanisme D'action

Target of Action

N-Desethyl Vardenafil-d8 is a deuterium-labeled metabolite of Vardenafil . Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the process of penile erection.

Mode of Action

As a PDE5 inhibitor, this compound works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, particularly in the penile region, thereby aiding in the achievement and maintenance of an erection.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway. In response to sexual stimulation, NO is released, which stimulates the production of cGMP. The cGMP then triggers a series of events leading to smooth muscle relaxation and increased blood flow in the penis. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

This compound, like its parent compound Vardenafil, is rapidly absorbed in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The bioavailability of this compound is significantly greater than that of the parent compound . It is metabolized by cytochrome P450 (CYP)3A4 and CYP3A5 .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection. By inhibiting PDE5 and enhancing the effects of cGMP, it promotes smooth muscle relaxation and increased blood flow in the penis, thereby helping individuals with erectile dysfunction to achieve and maintain an erection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of the drug . Additionally, the coadministration of CYP3A4 inhibitors can affect the metabolism of the drug . Therefore, these factors should be taken into consideration when using this compound.

Analyse Biochimique

Biochemical Properties

N-Desethyl Vardenafil-d8, like its parent compound Vardenafil, is known to inhibit phosphodiesterase 5 . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various biochemical reactions . By inhibiting this enzyme, this compound can increase the levels of cGMP, thereby influencing the biochemical reactions that cGMP is involved in .

Cellular Effects

The primary cellular effect of this compound is the inhibition of phosphodiesterase 5, which leads to an increase in cGMP levels . This can have various effects on cells, depending on the specific cellular context. For example, in smooth muscle cells in the corpus cavernosum, increased cGMP levels lead to muscle relaxation, which is the basis for the use of Vardenafil in the treatment of erectile dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme phosphodiesterase 5 . This enzyme normally breaks down cGMP, so its inhibition by this compound leads to increased levels of cGMP . This can then influence various cellular processes, such as the relaxation of smooth muscle cells mentioned above .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Vardenafil, has a Tmax (time to reach maximum plasma concentration) of 1 hour and a half-life of 4 hours in humans . It would be reasonable to expect that this compound would have similar pharmacokinetic properties, but this would need to be confirmed in laboratory studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Vardenafil have shown that it potentiates erectile responses in a dose-dependent manner at doses of 0.1–3 mg/kg in conscious rabbits .

Metabolic Pathways

This compound is a metabolite of Vardenafil, which is metabolized primarily by CYP3A4 and CYP3A5 in the liver

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Vardenafil-d8 typically involves the deuteration of N-Desethyl Vardenafil. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desethyl Vardenafil-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

N-Desethyl Vardenafil-d8 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vardenafil and its metabolites.

Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of Vardenafil in biological systems.

Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of Vardenafil.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Vardenafil.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Desethyl Vardenafil: The non-deuterated form of N-Desethyl Vardenafil-d8.

Sildenafil-d8: Another deuterium-labeled compound used as an internal standard in similar analytical studies.

Tadalafil-d8: A deuterium-labeled derivative of Tadalafil used in pharmacokinetic studies.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in analytical studies compared to its non-deuterated counterparts .

Propriétés

IUPAC Name |

2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)

![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)

![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)

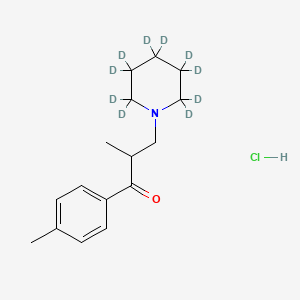

![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)